![molecular formula C21H26O2Si B14252398 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal CAS No. 186953-23-1](/img/structure/B14252398.png)
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal is a chemical compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The tert-butyl(diphenyl)silyl group is known for its resistance to acidic hydrolysis and its ability to protect hydroxyl groups during various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like methylene chloride . The aldehyde group is introduced through formylation reactions, often using reagents like n-butyllithium and dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: TBAF, imidazole, pyridine
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Deprotected hydroxyl compounds
Wissenschaftliche Forschungsanwendungen
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group protects hydroxyl functionalities from undesired reactions by providing steric hindrance and resistance to acidic conditions . This allows for selective reactions to occur at other functional groups in the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- Trimethylsilyl (TMS) ethers
- Triisopropylsilyl (TIPS) ethers
Uniqueness
4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal is unique due to the increased steric bulk and stability provided by the tert-butyl(diphenyl)silyl group. This makes it more resistant to acidic hydrolysis compared to other silyl ethers like TBDMS and TMS . Additionally, it offers selective protection for primary hydroxyl groups, which is advantageous in complex synthetic routes .
Eigenschaften
CAS-Nummer |
186953-23-1 |
|---|---|
Molekularformel |
C21H26O2Si |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
4-[tert-butyl(diphenyl)silyl]oxy-2-methylbut-2-enal |
InChI |
InChI=1S/C21H26O2Si/c1-18(17-22)15-16-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-15,17H,16H2,1-4H3 |
InChI-Schlüssel |
OIQIWCKKGXWYIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


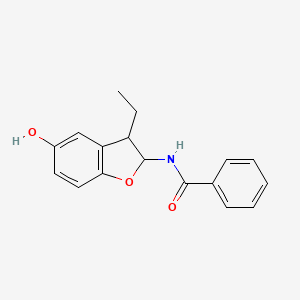
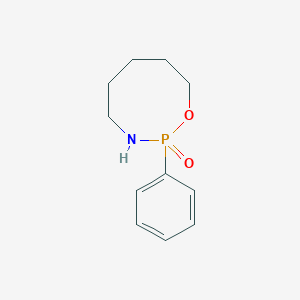
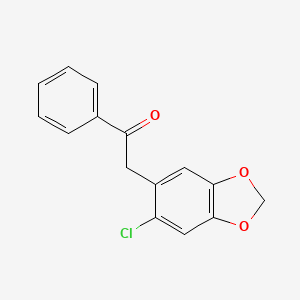
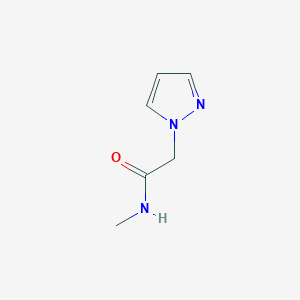
![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
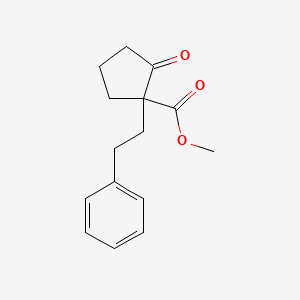
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)

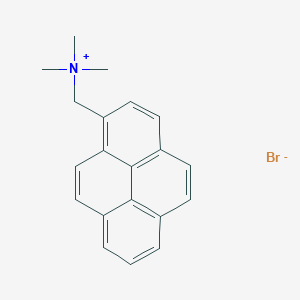
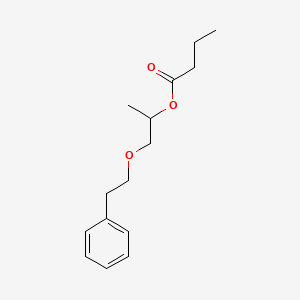
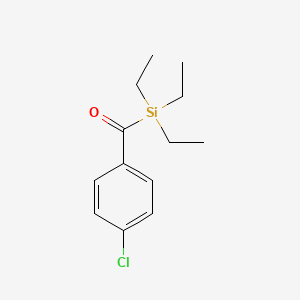
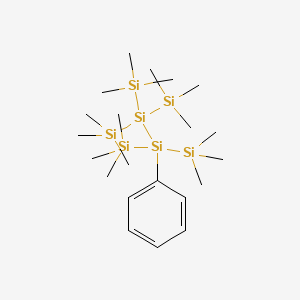
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)
